molecular formula C13H15N3O3 B10915477 3-[(1-methyl-1H-pyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(1-methyl-1H-pyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10915477
M. Wt: 261.28 g/mol
InChI Key: GOHXWMJBMFXTBN-UHFFFAOYSA-N
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Description

3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a bicyclic structure fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a pyrazole derivative is reacted with a suitable bicyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . This interaction is facilitated by the compound’s unique structural features, which allow it to fit precisely into the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID apart is its bicyclic structure, which imparts additional stability and reactivity compared to simpler pyrazole derivatives. This unique structure enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-[(1-methylpyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-16-5-4-9(15-16)14-12(17)10-7-2-3-8(6-7)11(10)13(18)19/h2-5,7-8,10-11H,6H2,1H3,(H,18,19)(H,14,15,17)

InChI Key

GOHXWMJBMFXTBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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